2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one
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Description
“2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized by a variety of methods. A common method involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . This reaction leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Synthesis and Pharmaceutical Potential
Research has explored the synthesis and potential pharmaceutical applications of compounds related to 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one. For instance, a study by Osyanin et al. (2021) proposed a method for preparing pyrimido[1,2-a]benzimidazoles, which are structurally related to the compound , indicating the scope for novel drug synthesis (Osyanin et al., 2021). Additionally, Gawai et al. (2019) focused on synthesizing derivatives of a similar compound, demonstrating potential atypical antipsychotic activity, highlighting its relevance in pharmaceutical research (Gawai et al., 2019).
Anticancer Activity
The anticancer potential of chromeno[4,3-b]pyridine derivatives, which are related to the compound of interest, was investigated by Abd El Ghani et al. (2022). Their research involved designing, synthesizing, and conducting molecular docking studies on these derivatives, revealing significant activity against breast cancer (Abd El Ghani et al., 2022).
Synthesis and Biological Activity
Kumar and Rao (2005) studied the condensation of 3-(2-bromoacctyl)coumarins with various 2-aminopyridines, yielding compounds similar to 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one. These compounds exhibited notable antitubercular, antiviral, and anticancer activities, suggesting a broad spectrum of biological applications (Kumar & Rao, 2005).
Antimicrobial Applications
In another study, Rusnak et al. (2019) synthesized derivatives of a related compound and found them to exhibit high antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Rusnak et al., 2019).
properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c1-13-8-9-23-12-18(22-20(23)10-13)17-11-16-15-5-3-2-4-14(15)6-7-19(16)25-21(17)24/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARVMZBLPBQDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one |
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